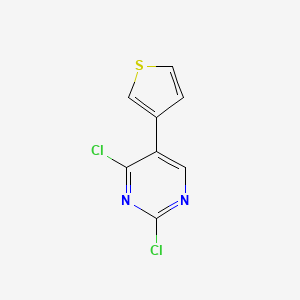2,4-Dichloro-5-(thiophen-3-yl)pyrimidine
CAS No.:
Cat. No.: VC15749850
Molecular Formula: C8H4Cl2N2S
Molecular Weight: 231.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H4Cl2N2S |
|---|---|
| Molecular Weight | 231.10 g/mol |
| IUPAC Name | 2,4-dichloro-5-thiophen-3-ylpyrimidine |
| Standard InChI | InChI=1S/C8H4Cl2N2S/c9-7-6(3-11-8(10)12-7)5-1-2-13-4-5/h1-4H |
| Standard InChI Key | BJBFJJVZAWOKCI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC=C1C2=CN=C(N=C2Cl)Cl |
Introduction
Chemical Identity and Structural Features
2,4-Dichloro-5-(thiophen-3-yl)pyrimidine belongs to the pyrimidine family, a class of heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The chlorine substituents at positions 2 and 4 increase the compound’s electrophilicity, facilitating nucleophilic substitution reactions critical for drug design. The thiophene group at position 5 introduces a sulfur-containing heterocycle, enhancing lipophilicity and π-π stacking interactions with biological targets .
Key Structural Attributes:
-
Pyrimidine Core: Provides a planar aromatic system for intermolecular interactions.
-
Chlorine Substituents: Improve metabolic stability and binding affinity to hydrophobic enzyme pockets.
-
Thiophene Moiety: Contributes to electron delocalization and modulates solubility.
The compound’s NMR spectrum typically shows characteristic peaks for the thiophene protons (δ 7.2–7.5 ppm) and pyrimidine ring protons (δ 8.1–8.3 ppm) .
Synthesis and Optimization Strategies
Conventional Synthesis Routes
The synthesis of 2,4-dichloro-5-(thiophen-3-yl)pyrimidine involves two primary steps:
-
Formation of the Pyrimidine-Thiophene Backbone:
-
Chlorination:
Reaction Conditions:
Advancements in Sustainable Synthesis
Recent patents emphasize reducing consumption and simplifying post-reaction processing. For example, using trimethylbenzene as a solvent decreases phosphorus oxychloride equivalents from 2.5 to 2.0 mol, reducing thermal waste and improving safety . Additionally, water-free workup methods avoid hydrolysis of sensitive intermediates .
Applications in Drug Development
Anticancer Agents
The compound serves as a precursor for kinase inhibitors targeting EGFR and VEGFR. Modifications at the 5-position (e.g., introducing sulfonamide groups) improve selectivity and reduce off-target effects .
Antiviral Therapeutics
Structural analogs have shown promise against HIV-1, with resistance profiles superior to etravirine. For example, compound 13c2 from PMC7441537 exhibits a half-life of 11.1 hours and 30.96% oral bioavailability, highlighting the potential of thiophene-pyrimidine hybrids .
Comparative Analysis of Pyrimidine Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume